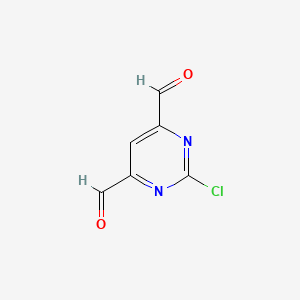

2-Chloropyrimidine-4,6-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-6-8-4(2-10)1-5(3-11)9-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEHJJPWFYSQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1C=O)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278966 | |

| Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-00-2 | |

| Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloropyrimidine 4,6 Dicarbaldehyde

Precursor Chemistry and Synthetic Route Design

The synthesis of 2-Chloropyrimidine-4,6-dicarbaldehyde is predicated on the careful selection and modification of a suitable starting pyrimidine (B1678525) core. The design of the synthetic route often begins with readily available materials that can be systematically functionalized.

Conversion Strategies from Related Halogenated Pyrimidine Intermediates

A common and effective strategy for synthesizing substituted pyrimidines involves the use of halogenated intermediates, which are amenable to a variety of nucleophilic substitution and cross-coupling reactions. A key precursor in many proposed syntheses is 2,4,6-trichloropyrimidine (B138864).

The synthesis of 2,4,6-trichloropyrimidine can be achieved from barbituric acid through chlorination using phosphorus oxychloride (POCl₃). google.com This reaction is typically performed under reflux conditions, sometimes with the addition of a catalyst like dimethylformamide (DMF) or dimethylaniline to enhance reactivity. google.com An alternative two-step process involves an initial reaction with POCl₃ followed by treatment with phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas at temperatures between 20°C and 80°C. google.com

Once 2,4,6-trichloropyrimidine is obtained, selective functionalization is key. The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophiles than the chlorine at position 2. This difference in reactivity allows for the sequential introduction of different functional groups. For the synthesis of the target dicarbaldehyde, a hypothetical route could involve the conversion of the 4 and 6 chloro groups to functionalities that can later be transformed into aldehydes.

Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines to yield 2-chloropyrimidines, which could then be functionalized at the 4 and 6 positions. mdpi.com

Table 1: Synthesis of Halogenated Pyrimidine Precursors

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Barbituric Acid | Phosphorus oxychloride (POCl₃) | Reflux, 140°C, catalytic DMF | 2,4,6-Trichloropyrimidine | |

| Barbituric Acid | 1. POCl₃ 2. PCl₅ (or PCl₃ + Cl₂) | Step 1: 70-115°C Step 2: 20-80°C | 2,4,6-Trichloropyrimidine | google.comgoogle.com |

| 2,4-Dichloropyrimidines | Dechlorination agents | Specific conditions for regioselectivity | 2-Chloropyrimidines | mdpi.com |

| 2,4-Diamino-6-hydroxypyrimidine (B22253) | POCl₃ | 105°C, 6 hours | 2,4-Diamino-6-chloropyrimidine | patsnap.com |

Introduction of Dicarbaldehyde Functionality: Specific Oxidative Pathways

The introduction of two aldehyde groups at the 4 and 6 positions of the pyrimidine ring is a significant challenge. One plausible, albeit hypothetical, route involves the oxidation of a precursor such as 2-chloro-4,6-dimethylpyrimidine. The synthesis of this precursor can be achieved, and it serves as a substrate for subsequent reactions. rsc.orgrsc.org For instance, it has been used in condensation reactions with protected vanillin (B372448) to produce more complex structures. mdpi.com

The oxidation of the methyl groups to aldehydes is a critical step. While direct oxidation of methyl groups on a pyrimidine ring to aldehydes is not extensively documented in the initial search, general methods for the oxidation of methyl groups on heterocyclic rings could be applied. This could potentially involve multi-step processes, such as radical bromination followed by hydrolysis, or oxidation using strong oxidizing agents under carefully controlled conditions. The oxidation of pyrimidine derivatives is a known process, for example, in the context of metabolic pathways where 5-methylcytosine (B146107) can be oxidized to 5-formylcytosine. researchgate.net

Another strategy is the Vilsmeier-Haack reaction, which is a well-established method for the formylation of activated aromatic and heteroaromatic compounds using a reagent typically formed from POCl₃ and DMF. ijpcbs.com This reaction has been successfully applied to formylate pyrimidine derivatives. For example, 2-methylpyrimidine-4,6-diol can be formylated at the 5-position. mdpi.com To achieve diformylation at the 4 and 6 positions, a suitably activated 2-chloropyrimidine (B141910) precursor would be required, and the reaction conditions would need to be optimized to favor double formylation over other potential reactions like chlorination.

Exploration of Aldehyde Generation from Other Functional Groups (e.g., nitriles, alcohols)

Given the challenges of direct oxidation or formylation, alternative synthetic strategies that involve the conversion of other functional groups into aldehydes are highly relevant.

From Nitriles: A promising route involves the synthesis of a dinitrile precursor, 2-chloro-4,6-dicyanopyrimidine, which could then be reduced to the dicarbaldehyde. The synthesis of pyrimidine carbonitriles has been reported. For example, 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) in a multi-step process that includes displacement of a sulfone group with cyanide. arkat-usa.org A similar strategy could theoretically be adapted to introduce cyano groups at the 4 and 6 positions. The subsequent reduction of the nitrile groups to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or through the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid.

From Alcohols: An alternative pathway is the oxidation of a diol precursor, 2-chloro-4,6-bis(hydroxymethyl)pyrimidine. The synthesis of such a diol could start from a corresponding dicarboxylic acid or its ester, followed by reduction. The oxidation of diols to aldehydes requires mild and selective oxidizing agents to avoid over-oxidation to carboxylic acids. stanford.edugoogle.com Various methods for the oxidation of vicinal and other diols have been developed, some using catalytic systems with hydrogen peroxide as the oxidant. nih.gov The Sharpless asymmetric dihydroxylation is a well-known method for producing chiral diols from alkenes, which could then be oxidized. wikipedia.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions.

Influence of Solvent Systems and Reaction Medium on Yield and Selectivity

The choice of solvent is critical in pyrimidine chemistry. The solubility of pyrimidine derivatives varies significantly in different organic solvents, which can impact reaction rates and yields. worldscientificnews.com For nucleophilic substitution reactions on chloropyrimidines, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are often employed. mdpi.comarkat-usa.org In some cases, alcohols like ethanol (B145695) or methanol (B129727) are used, which can also participate in the reaction (solvolysis) if conditions are not carefully controlled. mdpi.comresearchgate.net The use of solvent-free conditions or mixed solvent systems, such as water and ethanol, has also been explored to improve yields and facilitate greener synthesis. researchgate.netresearchgate.net

Table 2: Effect of Solvent on Pyrimidine Synthesis

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Ethanol | Suitable for SNAr amination reactions. | mdpi.com |

| Cyanation (Sulfone displacement) | Acetonitrile (MeCN) | Effective for displacement with KCN. | arkat-usa.org |

| Condensation Reaction | Water/Ethanol mixture | Improved yield for some indole-3-carbaldehyde derivatives. | researchgate.net |

| General Synthesis | Aprotic solvents (DCM, DMF, THF, etc.) | Often used, but can result in lower yields in some multicomponent reactions. | researchgate.net |

Temperature and Pressure Profile Engineering for Synthesis Efficiency

Temperature is a crucial parameter that must be precisely controlled. Many reactions in pyrimidine synthesis are temperature-sensitive. For example, the diazotization of 2-aminopyrimidine (B69317) to form 2-chloropyrimidine requires low temperatures (e.g., -15°C to -10°C) to prevent decomposition and reduce the formation of byproducts. orgsyn.org Conversely, chlorination reactions with POCl₃ often require high temperatures, such as refluxing at 105-140°C. patsnap.com Microwave-assisted synthesis has been shown to be effective in reducing reaction times, often at elevated temperatures (e.g., 160°C). rsc.org

Pressure is another parameter that can influence the outcome of reactions involving pyrimidines. High-pressure studies on pyrimidine have shown that it can undergo phase transitions and, at very high pressures (above 15.5 GPa), the aromatic ring can rupture. researchgate.netnih.govaip.org While these extreme conditions are not typical for synthesis, they highlight the importance of maintaining controlled pressure, especially in sealed reaction vessels at elevated temperatures, to ensure the stability of the pyrimidine core. The thermodynamics of reactions involving pyrimidine, such as electron attachment, are also affected by pressure. acs.org

Catalytic System Development for Improved Transformation

The transformation and functionalization of halogenated pyrimidines, including the subject compound, are significantly enhanced through the development of sophisticated catalytic systems. These systems are broadly categorized into transition metal catalysis and organocatalysis, each offering distinct advantages for modifying the pyrimidine core.

Transition Metal Catalysis in Halogenated Pyrimidine Functionalization

Transition metals are pivotal in catalyzing reactions that form new carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring, which is typically electron-deficient. researchgate.net The chlorine atom at the C2 position of a pyrimidine ring is a key handle for such transformations, often via cross-coupling reactions. researchgate.net

Research has demonstrated the efficacy of various transition metals in the synthesis and functionalization of pyrimidines. nih.gov Catalysts based on palladium, cobalt, iron, and nickel have been successfully employed. For instance, cobalt-catalyzed cross-coupling reactions between in-situ prepared arylzinc halides and 2-chloropyrimidine have been reported to proceed with satisfactory to high yields under mild conditions. nih.gov This method provides a practical alternative for the synthesis of 2-aryldiazines. nih.gov

Iron-catalyzed methods offer a modular synthesis of pyrimidine derivatives from reactions of carbonyl compounds with amidines. acs.org These reactions are operationally simple and exhibit broad functional group tolerance. acs.org Similarly, nickel complexes have been used in the dehydrogenative multicomponent coupling of alcohols and amidines to produce pyrimidines. mdpi.com Palladium catalysis is also widely reported for C-N coupling reactions to functionalize 2-chloropyrimidines, although transition-metal-free alternatives are increasingly being explored to avoid product contamination. researchgate.net

Table 1: Examples of Transition Metal Catalysis in Pyrimidine Functionalization

| Catalyst System | Reactant Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt Halide / Zn | 2-Chloropyrimidine + Aryl Halides | Cross-coupling | Forms 2-aryldiazines in high yields under mild conditions. | nih.gov |

| FeSO₄·7H₂O / Phenanthroline | Ketones/Aldehydes + Amidines | β-Ammoniation/Cyclization | Provides a modular synthesis for various pyrimidine derivatives; catalyst is recyclable. | acs.org |

| Nickel Complexes | Alcohols + Amidines | Dehydrogenative Coupling | Efficiently synthesizes pyrimidines via in-situ oxidation of alcohols. | mdpi.com |

| Palladium Catalysts | 2-Chloropyrimidine + Amines | C-N Cross-coupling | A common method for amination, though metal-free alternatives are sought. | researchgate.net |

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary strategy to transition metal catalysis. mdpi.comrsc.org These approaches are particularly valuable in the synthesis of chiral pyrimidine derivatives. An efficient method for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction using 2-aminoethanesulfonic acid (taurine) as a catalyst in water, achieving excellent yields (90-94%). tandfonline.comtandfonline.com This method is noted for its operational simplicity and the reusability of the catalyst. tandfonline.comtandfonline.com

Another organocatalytic strategy is the inverse electron-demand Diels–Alder reaction of 1,3,5-triazine (B166579) with various ketones, catalyzed by enamine catalysis, to yield substituted pyrimidines with high regioselectivity. mdpi.com Furthermore, diarylprolinol silyl (B83357) ethers have been used as organocatalysts for the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides in good yields and excellent enantioselectivities (91–98% ee). rsc.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netmdpi.compowertechjournal.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Implementation of Atom Economy and Reduced Waste Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comnumberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. numberanalytics.comjocpr.com

In pyrimidine synthesis, strategies that maximize atom economy are prioritized. Multicomponent reactions (MCRs) are an excellent example, as they combine several reactants in a single step to form a complex product, thereby minimizing the number of synthetic steps and reducing waste. tandfonline.com The synthesis of dihydropyrido[2,3-d]pyrimidines via a three-component reaction is a testament to this efficient approach. tandfonline.com Another strategy involves the use of catalytic reactions, which reduce the need for stoichiometric reagents that would otherwise end up as waste. jocpr.com For instance, catalytic hydrogenation is an atom-economical method for reductions in pyrimidine synthesis. jocpr.com Minimizing the use of unnecessary derivatization steps, such as the use of protecting groups, also aligns with this principle by simplifying synthetic routes and preventing waste generation. nih.gov

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Relevance to Pyrimidine Synthesis |

|---|---|---|

| Addition (e.g., Diels-Alder) | ~100% | Highly efficient for constructing the pyrimidine ring or adding functionalities. jocpr.com |

| Rearrangement | ~100% | Can be used to form specific isomers with no loss of atoms. numberanalytics.com |

| Substitution | <100% | Common for functionalizing the pyrimidine ring (e.g., replacing a halogen), but generates byproducts. researchgate.net |

| Elimination | <100% | Generates byproducts and is therefore less atom-economical. |

Design of Environmentally Benign Reaction Pathways

Designing greener synthetic routes involves several considerations, including the choice of solvents, energy sources, and reagents. nih.govresearchgate.net The use of water as a solvent is a key strategy for developing environmentally friendly protocols, as demonstrated in the organocatalytic synthesis of pyrimidine derivatives. tandfonline.comnih.gov Water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent. nih.gov

Energy efficiency is another crucial aspect. nih.gov Microwave-assisted synthesis has emerged as a powerful technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net Solvent-free, or neat, reaction conditions, sometimes coupled with microwave irradiation, represent an ideal green methodology by eliminating solvent waste entirely. researchgate.netresearchgate.net

Furthermore, developing transition-metal-free reactions is a significant goal to avoid the use of potentially toxic and expensive heavy metals. researchgate.netnih.gov An efficient method for the halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(iii) reagent with potassium halides in water at room temperature, providing a practical and environmentally friendly alternative to methods requiring harsh conditions. nih.gov

Utilization of Phase Transfer Catalysis in Key Reaction Steps

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a solid salt and an organic solution). researchgate.net This methodology is particularly useful in green chemistry as it can eliminate the need for harsh conditions or expensive, anhydrous, and aprotic polar solvents. researchgate.netshd-pub.org.rs

In pyrimidine chemistry, PTC has been successfully applied to facilitate nucleophilic substitution reactions. A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) examined various phase transfer catalysts for a crucial C-N bond-forming step. shd-pub.org.rs Among the catalysts tested, tetrabutylammonium (B224687) iodide (TBAI) was found to be the most effective compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). shd-pub.org.rs PTC has also been used in the chemoselective reduction of pyrazolotetrazolopyrimidines to form pyrazolopyrimidineamines, demonstrating its utility in enhancing selectivity and enabling reactions under mild solid-liquid or liquid-liquid conditions. researchgate.net The catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant (typically an anion) across the phase boundary to react with the other, thereby accelerating the reaction. acs.org

Reactivity and Reaction Pathways of 2 Chloropyrimidine 4,6 Dicarbaldehyde

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the electron-withdrawing effects of the chloro group at the C2-position and the two formyl groups at the C4- and C6-positions. Consequently, the carbon atoms of the pyrimidine ring, particularly the halogen-substituted C2-position, are highly susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction, and it is significantly enhanced by the presence of electron-withdrawing groups, such as the aldehyde functions in the target molecule. mdpi.com

The chloro substituent at the C2-position of 2-Chloropyrimidine-4,6-dicarbaldehyde is an excellent leaving group and can be readily displaced by a wide array of nucleophiles. This allows for the introduction of diverse functionalities onto the pyrimidine scaffold.

The reaction of chloropyrimidines with amines (amination) is a fundamental method for the synthesis of aminopyrimidine derivatives. In the case of this compound, the reaction with primary or secondary amines is expected to selectively yield the corresponding 2-aminopyrimidine (B69317) derivative. The reaction proceeds through the SNAr pathway, where the amine acts as the nucleophile.

The regioselectivity of amination on polychlorinated pyrimidines is a well-studied area. While substitutions on 2,4-dichloropyrimidines often favor the C4-position, the specific substitution pattern of the target molecule (chloro at C2, aldehydes at C4 and C6) strongly directs the substitution to the C2-position. The two nitrogen atoms of the pyrimidine ring decrease electron density and help stabilize the anionic intermediate, thereby increasing reactivity at the adjacent and para positions. mdpi.com Sterically and electronically unbiased primary aliphatic amines are known to selectively displace substituents at the C2-position when a more activating group (like a sulfone) is present, and similar selectivity is expected here.

| Nucleophile (Amine) | Solvent | Base | Product (Analogous Reaction) | Reference |

| Indoline | Ethanol (B145695) | NaOH | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde* | mdpi.com |

| Secondary Aliphatic Amines | Acetonitrile (B52724) | Weak Base (e.g., NaHCO₃) | 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| Anilines | Acetonitrile | Weak Base | 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

Note: This product results from a reaction with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where both amination and alkoxylation (solvolysis) occur. It illustrates the high reactivity of the pyrimidine core.

Similar to amination, the chloro group can be displaced by oxygen-based nucleophiles (alkoxides) and sulfur-based nucleophiles (thiolates).

Alkoxylation: Reactions with alkoxides, such as sodium methoxide or sodium ethoxide, are expected to replace the chloro group with an alkoxy group. These reactions are often carried out in the corresponding alcohol as a solvent. In some cases, solvolysis can occur where the alcohol solvent itself acts as the nucleophile, especially under basic conditions. mdpi.com For instance, reacting a chloropyrimidine with an amine in ethanol with sodium hydroxide can lead to a competition between the amine (soft nucleophile) and the alkoxide (hard nucleophile) formed in situ, sometimes resulting in a mixture of products or an alkoxylated side product. mdpi.com

Thiolation: Thiolates are excellent nucleophiles and react readily with chloropyrimidines to form thioethers. For example, treatment with sodium thiophenoxide would yield the corresponding 2-(phenylthio)pyrimidine derivative.

The introduction of a carbon-carbon bond at the C2-position can be achieved using carbon-based nucleophiles.

Cyanation: The displacement of the chloro group by a cyanide ion (e.g., from KCN or NaCN) is a valuable transformation as it introduces a nitrile group, which is a versatile synthetic handle. This reaction can be performed in polar aprotic solvents like DMSO or MeCN. In some cases, the displacement of other groups, such as a methylthio group, by cyanide has been observed, highlighting the strong nucleophilicity of the cyanide ion. rsc.org The conversion of a sulfone group, which is an excellent leaving group, to a nitrile using KCN has also been successfully demonstrated in pyrimidine systems. arkat-usa.org

The reactivity of the pyrimidine core is a delicate interplay of electronic and steric effects.

Electronic Factors: The pyrimidine ring is inherently electron-deficient. This effect is significantly enhanced by the two powerfully electron-withdrawing aldehyde groups at the C4 and C6 positions. These groups withdraw electron density through both inductive and resonance effects, making the ring carbons more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate formed during SNAr reactions. This activation is crucial for the high reactivity of the C2-chloro substituent.

Steric Factors: While the C2 position is electronically activated, it is flanked by the two ring nitrogens. The C4 and C6 positions are adjacent to the bulky aldehyde groups. In nucleophilic substitution reactions on pyrimidines, increasing the steric bulk of the incoming nucleophile can sometimes influence the site of attack if multiple leaving groups are present. organic-chemistry.org However, in this compound, the C2 position is the only one bearing a good leaving group, making regioselectivity straightforward. The primary steric consideration would be the potential for very bulky nucleophiles to react at a slower rate due to steric hindrance from the adjacent ring nitrogens.

Substitution of the Chloro Group by Various Nucleophiles

Chemistry of the Dicarbaldehyde Functional Groups

The two aldehyde groups at the C4 and C6 positions are highly reactive and can participate in a variety of classical carbonyl chemistry reactions. These transformations allow for extensive modification of the pyrimidine side chains.

Common reactions involving the dicarbaldehyde groups include:

Condensation Reactions: The aldehyde groups can react with active methylene compounds in Knoevenagel condensations. wikipedia.orgsigmaaldrich.com For example, reaction with malononitrile in the presence of a basic catalyst like piperidine would lead to the formation of a dicyanovinyl-substituted pyrimidine. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.org Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would convert both aldehyde groups into vinyl groups. The use of stabilized or non-stabilized ylides allows for control over the stereochemistry of the resulting alkene. organic-chemistry.orgwikipedia.org

Reduction: The aldehyde groups can be selectively reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄). Due to the low aromaticity of pyrimidines compared to other heterocycles like pyridine, reduction of the ring itself can sometimes occur, so reaction conditions must be carefully controlled. researchgate.net More specialized reducing agents have also been shown to reduce heterocyclic aldehydes to alcohols. researchgate.net

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using standard oxidizing agents.

These reactions demonstrate the synthetic utility of the dicarbaldehyde functionalities for further elaboration of the molecular structure, enabling the construction of more complex pyrimidine-based architectures.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The two aldehyde functional groups of this compound are primary sites for condensation reactions. These reactions involve the nucleophilic addition of an amine or a related species to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen or carbon-oxygen double bond.

The dicarbaldehyde readily reacts with primary amines, hydroxylamine, and hydrazine (B178648) to yield the corresponding bis-imines (Schiff bases), bis-oximes, and bis-hydrazones. These reactions typically proceed under mild, often acid-catalyzed, conditions. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the final C=N double bond.

The reaction with primary amines (R-NH₂) results in the formation of a diimine, where the two aldehyde groups are converted into C=N-R functionalities. Similarly, reaction with hydroxylamine (NH₂OH) yields a dioxime, characterized by C=N-OH groups. When hydrazine (NH₂-NH₂) or its derivatives are used, a dihydrazone (C=N-NHR) is formed. The stability of these products can vary, with oximes and hydrazones often being more stable than imines derived from simple alkylamines.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Diimine | Pyrimidine-(CH=N-R)₂ |

| Hydroxylamine (NH₂OH) | Dioxime | Pyrimidine-(CH=N-OH)₂ |

| Hydrazine (R-NH-NH₂) | Dihydrazone | Pyrimidine-(CH=N-NH-R)₂ |

This table illustrates the products from the condensation of this compound with various nitrogen nucleophiles.

Chalcones are α,β-unsaturated ketones that serve as important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. Analogs of chalcones can be synthesized from this compound via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the cross-aldol condensation of an aldehyde with a ketone.

In this context, this compound acts as the dialdehyde (B1249045) component, reacting with two equivalents of a suitable ketone (e.g., acetophenone or a derivative) to form a bis-chalcone analog. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a polar solvent like ethanol. The base deprotonates the α-carbon of the ketone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbons of the dicarbaldehyde. The resulting aldol (B89426) adducts subsequently dehydrate to yield the stable, conjugated bis-chalcone structure.

| Ketone Reactant | Base Catalyst | Product |

| Acetophenone | NaOH or KOH | 2-Chloro-4,6-bis(3-oxo-3-phenylprop-1-en-1-yl)pyrimidine |

| 4'-Methoxyacetophenone | NaOH or KOH | 2-Chloro-4,6-bis(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)pyrimidine |

| 4'-Nitroacetophenone | NaOH or KOH | 2-Chloro-4,6-bis(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)pyrimidine |

This table provides examples of bis-chalcone analogs synthesized from this compound.

Selective Reduction to Dihydroxymethyl or Related Alkyl Groups

The selective reduction of the two aldehyde groups to primary alcohols yields 2-chloro-4,6-bis(hydroxymethyl)pyrimidine. This is a fundamental transformation that converts the electrophilic carbonyl centers into versatile hydroxymethyl groups, which can be used for further functionalization.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its excellent chemoselectivity for reducing aldehydes and ketones in the presence of other functional groups, such as the chloro-substituent on the pyrimidine ring. acs.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature or below. nih.govorientjchem.org The hydride from NaBH₄ attacks the carbonyl carbon, and upon workup, the resulting alkoxide is protonated to give the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective and require more stringent anhydrous conditions.

| Reducing Agent | Solvent | Key Features | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | High chemoselectivity, mild conditions | 2-Chloro-4,6-bis(hydroxymethyl)pyrimidine |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether | Highly reactive, less selective, requires inert atmosphere | 2-Chloro-4,6-bis(hydroxymethyl)pyrimidine |

| N-Heterocyclic Carbene Borane | Acetic Acid / EtOAc | Mild, selective for aldehydes over ketones | 2-Chloro-4,6-bis(hydroxymethyl)pyrimidine nih.gov |

This table outlines common reagents for the selective reduction of the aldehyde groups.

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes. For this compound, this reaction allows for the transformation of the two aldehyde groups into vinyl or substituted vinyl groups, leading to the synthesis of 2-chloro-4,6-divinylpyrimidine derivatives.

The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct. By choosing different substituents on the phosphonium ylide, a wide variety of alkenes can be synthesized. This method is highly reliable for C=C bond formation at the site of the original aldehyde groups.

| Wittig Reagent (Ph₃P=CHR) | R Group | Product |

| Methylidenetriphenylphosphorane | -H | 2-Chloro-4,6-divinylpyrimidine |

| Ethylidenetriphenylphosphorane | -CH₃ | 2-Chloro-4,6-bis(prop-1-en-1-yl)pyrimidine |

| (Methoxycarbonylmethylidene)triphenylphosphorane | -COOCH₃ | Dimethyl 3,3'-(2-chloropyrimidine-4,6-diyl)diacrylate |

This table shows examples of olefination products using different Wittig reagents.

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloro Group

The chloro-substituent at the C2 position of the pyrimidine ring is susceptible to displacement via metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the direct attachment of aryl, heteroaryl, alkyl, or alkynyl groups to the pyrimidine core.

Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Heck couplings, are particularly effective for this purpose. In a typical Suzuki coupling, the 2-chloropyrimidine (B141910) derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The catalytic cycle involves oxidative addition of the palladium complex to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This approach offers a highly versatile and efficient means of functionalizing the C2 position while leaving the substituents at the C4 and C6 positions intact.

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Product (General Structure) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | 2-Aryl/Heteroaryl-pyrimidine derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-pyrimidine derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Aryl/Alkenyl-pyrimidine derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | 2-Amino-pyrimidine derivative |

This table summarizes major cross-coupling reactions applicable to the 2-chloro position of the pyrimidine ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. nih.govyoutube.com In the context of this compound, the chlorine atom at the C2 position serves as an effective leaving group for palladium-catalyzed coupling with various boronic acids or esters. This methodology provides a direct route to 2-aryl- or 2-heteroaryl-pyrimidine-4,6-dicarbaldehydes, which are valuable scaffolds in medicinal chemistry.

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle proceeds through oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. mdpi.comsemanticscholar.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. nih.govresearchgate.net For electron-deficient heteroaryl chlorides like this compound, the reaction is generally efficient. mdpi.com

Detailed Research Findings: Studies on related dichloropyrimidines have established that palladium-catalyzed cross-coupling reactions are highly effective. nih.govmdpi.comnih.gov The use of catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and a solvent system like dioxane or a toluene/ethanol/water mixture has proven successful for the arylation of chloropyrimidines. mdpi.comnih.govmdpi.com Microwave-assisted protocols have also been developed to accelerate the reaction, often leading to excellent yields in significantly shorter times. semanticscholar.orgnih.gov It is expected that this compound would react similarly, with the C2-chloro position being selectively functionalized.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrimidines

| Component | Example | Role | Source |

|---|---|---|---|

| Substrate | 2,4-Dichloropyrimidine | Electrophile | mdpi.comnih.gov |

| Coupling Partner | Phenylboronic Acid | Nucleophile Source | semanticscholar.org |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation | semanticscholar.orgmdpi.comnih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates boronic acid | nih.govmdpi.com |

| Solvent | Dioxane, Toluene/Ethanol/H₂O | Reaction Medium | mdpi.comnih.govmdpi.com |

| Conditions | Conventional Heating or Microwave | Energy Input | semanticscholar.orgnih.gov |

Heck and Sonogashira Coupling Methodologies

Beyond Suzuki-Miyaura coupling, the reactive C2-Cl bond of this compound is also amenable to other palladium-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings.

Heck Coupling: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org For this compound, this reaction would involve the palladium-catalyzed addition of the pyrimidine core across the double bond of an alkene, typically an acrylate or styrene derivative, to form a 2-alkenylpyrimidine. This transformation is valuable for introducing vinyl linkages, which can serve as handles for further functionalization. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgresearchgate.net Micellar technology has been employed to develop highly efficient DNA-compatible Heck reactions, highlighting the broad applicability of this method. nih.gov

Table 2: Representative Conditions for Heck Coupling

| Component | Example | Function | Source |

|---|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Precatalyst | organic-chemistry.org |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) | researchgate.net |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct | organic-chemistry.org |

| Solvent | DMF, Acetonitrile | Reaction Medium | researchgate.net |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction would enable the direct introduction of an alkynyl group at the C2 position of the pyrimidine ring, yielding 2-alkynylpyrimidine-4,6-dicarbaldehydes. These products are important intermediates for the synthesis of complex heterocyclic systems and conjugated materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, although copper-free conditions have also been developed to prevent the undesirable homocoupling of alkynes. nih.govnih.gov

Table 3: Common Reagents for Sonogashira Coupling

| Component | Example | Function | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | Palladium Source | nih.gov |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates Transmetalation | nih.gov |

| Base | Diisopropylamine (DIPA) | Base and Solvent | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Co-solvent | nih.gov |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a versatile method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This strategy is highly applicable to this compound for the synthesis of 2-aminopyrimidine derivatives. The reaction involves the coupling of the C2-Cl position with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.org

The synthetic utility of this reaction is significant, as it allows for the facile introduction of diverse amino groups onto the pyrimidine scaffold, a common structural motif in pharmacologically active compounds. wikipedia.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the 2-aminopyrimidine product. libretexts.org The development of specialized, sterically hindered phosphine ligands has been critical to the success and broad substrate scope of this reaction. organic-chemistry.orgresearchgate.net

Detailed Research Findings: The amination of chloropyrimidines is a well-established process. For instance, 2-amino-4,6-dichloropyrimidine readily undergoes nucleophilic substitution with various amines. mdpi.com The Buchwald-Hartwig protocol offers a complementary and often milder alternative to direct SₙAr reactions, especially for less reactive amines. acsgcipr.org The choice of a bulky ancillary phosphine ligand on the palladium catalyst is often crucial for efficient reactivity. nih.gov

Table 4: Key Components for Buchwald-Hartwig Amination

| Component | Example | Role | Source |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃ | Palladium(0) Source | nih.gov |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Catalyst, Promotes Reductive Elimination | wikipedia.orglibretexts.org |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates Amine | libretexts.org |

| Amine Source | Primary/Secondary Amines, Anilines | Nitrogen Nucleophile | acsgcipr.org |

| Solvent | Toluene, Dioxane | Reaction Medium | acsgcipr.org |

Multi-Component Reactions Integrating this compound

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.gov The dialdehyde functionality of this compound makes it an excellent candidate for integration into various MCRs, allowing for the rapid construction of complex molecular architectures.

The two aldehyde groups can react with various nucleophiles, enabling the formation of diverse heterocyclic systems fused to or substituted on the pyrimidine ring. For example, the dialdehyde could participate in reactions that typically involve an aldehyde component, potentially leading to novel structures in a single, efficient step. nih.gov One-pot syntheses that combine several transformations, such as a substitution at the C2-Cl position followed by a condensation reaction at the aldehyde groups, are also conceivable. nih.govrsc.org

Potential MCR Applications:

Hantzsch-type Reactions: The dialdehyde could react with a β-ketoester and an ammonia source to construct dihydropyridine rings fused to the pyrimidine core. nanobioletters.comresearchgate.net

Biginelli-type Reactions: Condensation with a β-dicarbonyl compound and urea or thiourea could lead to the formation of dihydropyrimidinone rings. researchgate.net

Reactions with Diamines: Condensation with 1,2- or 1,3-diamines could yield macrocyclic structures or other complex heterocyclic systems.

These MCR strategies offer a highly efficient pathway to generate libraries of complex pyrimidine derivatives for screening in drug discovery and materials science. nih.govnih.govrsc.org

Table 5: Potential Multi-Component Reactions and the Role of this compound

| MCR Type | Other Reactants | Potential Product Class | Role of Dialdehyde | Source |

|---|---|---|---|---|

| Hantzsch Condensation | β-ketoester, Ammonia | Fused Dihydropyridines | Aldehyde Component | nanobioletters.comresearchgate.net |

| Biginelli Reaction | β-dicarbonyl, Urea/Thiourea | Fused Dihydropyrimidinones | Aldehyde Component | researchgate.net |

| Condensation with Diamines | Ethylenediamine, Hydrazine | Fused Diazepines or Diazines | Dicarbonyl Component | researchgate.net |

| Three-component assembly | α-cyanoketones, guanidines | Substituted Pyrimidines | Carboxaldehyde component | nih.gov |

Derivatization and Functionalization Strategies

Accessing Complex Pyrimidine (B1678525) Architectures through Strategic Modifications

The strategic manipulation of the functional groups on the 2-Chloropyrimidine-4,6-dicarbaldehyde core enables the synthesis of a wide range of complex pyrimidine derivatives. These modifications can be designed to proceed in a controlled and predictable manner, leading to the desired molecular complexity.

Both convergent and divergent synthetic strategies are employed to construct elaborate molecules from this compound.

Divergent synthesis begins with the core molecule and introduces a variety of reactants to generate a library of related compounds. wikipedia.org This approach is particularly useful for rapidly exploring chemical space and identifying molecules with desired properties. wikipedia.org For instance, starting from the central pyrimidine core, successive generations of building blocks can be added, akin to the synthesis of dendrimers where each generation adds a new layer of complexity. wikipedia.org

Convergent synthesis , in contrast, involves the separate synthesis of different fragments of the final molecule, which are then combined in the later stages. researchgate.net This method is often more efficient for the synthesis of highly complex target molecules. researchgate.net

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The dual aldehyde functionality of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. These reactions typically involve condensation with bifunctional nucleophiles to form new rings fused to the pyrimidine core.

Pyrrolopyrimidines, which are analogs of purines, exhibit a wide range of biological activities and are therefore important targets in medicinal chemistry. nih.govnih.gov The synthesis of pyrrolopyrimidine derivatives from this compound can be achieved through various synthetic routes. One notable method involves a one-pot reaction that includes a Wittig olefination and bromination to form a key intermediate, which then undergoes cyclization to yield the pyrrolopyrimidine scaffold. shd-pub.org.rs These compounds have been investigated for their potential as anticancer agents and as modulators of ion channels. nih.govpharmacophorejournal.com

Table 1: Examples of Synthesized Pyrrolopyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reference |

|---|---|---|---|---|

| 2-(7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d] pyrimidin-4-ylthio) acetohydrazide | C20H16ClN5OS | 409.89 | Reaction of pyrrolopyrimidin-4-thiones with ethyl chloroacetate (B1199739) followed by hydrazinolysis | pharmacophorejournal.com |

| 4-(4-Chloro-2-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | C24H20ClN5O | 429.90 | Cyclization of a pyrrole (B145914) derivative | nih.gov |

This table is for illustrative purposes and showcases examples of pyrrolopyrimidine derivatives synthesized from related precursors, highlighting the structural diversity achievable.

Beyond pyrrolopyrimidines, the versatile nature of this compound and its derivatives allows for the synthesis of other fused systems like furo- and thieno-pyrimidines. These classes of compounds are also of significant interest due to their potential biological activities. The synthesis of thieno[3,2-d]pyrimidines, for example, can be achieved from appropriately substituted thiophene (B33073) precursors. researchgate.net Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized and investigated. google.com The general strategy involves the reaction of the dialdehyde (B1249045) with a suitable dinucleophile containing either oxygen (for furo-pyrimidines) or sulfur (for thieno-pyrimidines) atoms, leading to the formation of the corresponding fused heterocyclic system.

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect when dealing with multifunctional molecules like this compound. Achieving selective reaction at one of the functional groups while leaving the others intact is key to its successful application in multi-step synthesis. For instance, the chlorine at the C2 position can be selectively substituted under certain conditions, while the aldehyde groups can be differentiated based on their reactivity or through the use of protecting groups.

Techniques to achieve regioselectivity include:

Controlling reaction conditions: Temperature, solvent, and the choice of catalyst can influence which functional group reacts preferentially.

Use of directing groups: A directing group can be temporarily installed to guide a reagent to a specific site on the molecule.

Stepwise functionalization: Reacting the most reactive group first, followed by subsequent reactions at the less reactive sites.

In a related compound, 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), regioselective functionalization has been demonstrated, showcasing the ability to control reactions on a polysubstituted pyrimidine ring. shd-pub.org.rs Similar principles can be applied to this compound to achieve selective modifications.

Differential Reactivity of Functional Groups

The inherent electronic properties of the pyrimidine ring significantly influence the reactivity of its substituents. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chloro and dicarbaldehyde groups, renders the C2, C4, and C6 positions electron-deficient. This electronic landscape dictates the differential reactivity of the functional groups.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common reaction pathway for halopyrimidines, allowing for the introduction of a wide range of nucleophiles. mdpi.com The reactivity of this position can be modulated by the reaction conditions and the nature of the attacking nucleophile.

The aldehyde groups at the C4 and C6 positions are electrophilic centers, readily undergoing reactions typical of aldehydes, such as condensation, oxidation, reduction, and the formation of imines and other derivatives. The proximity of these two aldehyde groups can also lead to the formation of cyclic structures through reactions with bifunctional reagents.

In a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, studies have shown that both SNAr amination and solvolysis reactions can occur, highlighting the reactivity of the chloro-substituents on the pyrimidine ring. mdpi.comresearchgate.net Furthermore, the aldehyde group in this molecule can participate in Claisen-Schmidt condensation reactions. mdpi.comresearchgate.net This suggests that in this compound, a similar reactivity pattern can be expected, where both the chloro and aldehyde groups can be selectively targeted.

Illustrative Differential Reactivity:

| Functional Group | Position | Type of Reaction | Potential Reagents |

| Chloro | C2 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| Aldehyde | C4, C6 | Nucleophilic Addition | Grignard reagents, Organolithium reagents |

| Aldehyde | C4, C6 | Condensation | Amines, Hydrazines, Hydroxylamines |

| Aldehyde | C4, C6 | Oxidation | Oxidizing agents (e.g., KMnO4, Ag2O) |

| Aldehyde | C4, C6 | Reduction | Reducing agents (e.g., NaBH4, LiAlH4) |

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

Theoretical studies on the electronic structure of a molecule like 2-chloropyrimidine-4,6-dicarbaldehyde are fundamental to understanding its intrinsic properties and behavior. These investigations typically employ quantum mechanical calculations to map out electron distribution and orbital energies.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. chemrxiv.orgnih.gov For this compound, DFT calculations would be employed to predict its geometry, reactivity, and thermodynamic stability.

Researchers utilize hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to perform geometry optimization, which determines the lowest energy structure of the molecule. bohrium.comphyschemres.org From this optimized structure, various thermodynamic parameters such as the enthalpy of formation (ΔH°), Gibbs free energy of formation (ΔG°), and entropy (ΔS°) can be calculated to assess the molecule's stability. researchgate.net

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Higher values suggest greater stability. nih.govresearchgate.net |

| Chemical Potential (μ) | - (I + A) / 2 | Indicates the "escaping tendency" of electrons. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. nih.govphyschemres.org |

| Electron Affinity (A) | E(N) - E(N+1) | Energy released when an electron is added to a neutral atom. researchgate.net |

| Ionization Potential (I) | E(N-1) - E(N) | Energy required to remove an electron from a neutral atom. researchgate.net |

Note: I = Ionization Potential, A = Electron Affinity. This table is illustrative of the parameters that would be calculated for this compound.

Analysis of these parameters would reveal, for instance, that the presence of the electron-withdrawing chlorine atom and two formyl groups on the pyrimidine (B1678525) ring would likely result in a high electrophilicity index, making the molecule susceptible to nucleophilic attack.

Quantum Chemical Calculations of Electronic Properties and Frontier Orbitals

Quantum chemical calculations provide a detailed picture of the electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. bohrium.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. bohrium.comacs.org

For this compound, the HOMO would likely be distributed over the pyrimidine ring, while the LUMO would be expected to be localized on the electron-deficient ring and the carbonyl groups of the dicarbaldehyde substituents.

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. physchemres.orgrsc.org In an MEP map of this compound, negative potential (typically colored red) would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the aldehydes, indicating nucleophilic sites. Positive potential (blue) would likely be found around the hydrogen atoms and the carbon atom attached to the chlorine, highlighting electrophilic sites.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Transition State Characterization and Activation Energy Determination

To understand how this compound participates in a reaction, such as a nucleophilic substitution at the C2 position, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction pathway—must be located and characterized. nih.gov

TS searching algorithms are used to find this saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. researchgate.net A lower activation energy signifies a faster reaction rate.

Reaction Pathway Mapping and Energetic Profiles

By connecting the reactants, transition states, intermediates, and products, a complete reaction pathway map, or potential energy profile, can be constructed. researchgate.net This profile provides a visual representation of the energy changes throughout the reaction. For a multi-step reaction, it would show the activation energy for each step, allowing for the identification of the rate-determining step—the one with the highest activation energy. nih.gov For example, in a reaction involving this compound, modeling could compare different potential pathways to determine the most energetically favorable route. researchgate.net

Analysis of Supramolecular Interactions and Crystal Packing Theory

For this compound, X-ray crystallography would be the primary experimental method to determine its solid-state structure. rsc.org Computational tools can then be used to analyze and quantify the interactions observed in the crystal lattice.

In the crystal structure of this compound, one would expect to find a variety of interactions, including:

Hydrogen Bonds: Although not a classic hydrogen bond donor, weak C-H···O and C-H···N interactions involving the aldehyde and pyrimidine ring hydrogens are likely.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent molecules.

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other. nih.gov

Theoretical calculations, particularly using DFT with dispersion corrections (e.g., DFT-D3), can be used to compute the energies of these specific intermolecular interactions, confirming their role in stabilizing the crystal structure. rsc.org This analysis is fundamental for crystal engineering and understanding the material's physical properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Theoretical Frameworks for Hydrogen Bonding Networks

No published research is available that applies theoretical frameworks to analyze the hydrogen bonding networks specifically in this compound.

Computational Studies of π-π Stacking and Other Weak Interactions

There are no computational studies in the available scientific literature that investigate π-π stacking and other weak intermolecular interactions for this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Molecular Building Blocks for Advanced Organic Synthesis

The inherent reactivity of 2-Chloropyrimidine-4,6-dicarbaldehyde makes it an exceptional scaffold for constructing sophisticated molecular architectures. The aldehyde functionalities allow for condensation and cyclization reactions, while the chloro group is amenable to substitution, providing multiple pathways for molecular diversification.

Precursors for Complex N-Heterocyclic Architectures

The pyrimidine (B1678525) core is a ubiquitous motif in biologically active molecules and functional materials. nih.gov this compound serves as a key starting material for synthesizing more complex, fused, and substituted N-heterocyclic systems. The dual aldehyde groups can react with a variety of binucleophiles, such as hydrazines, hydroxylamine, or 1,2-diamines, to construct fused ring systems.

For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrimido[4,5-d]pyridazines. Similarly, condensation with ortho-phenylenediamine could yield a benzo[g]pteridine (B1247554) derivative. The reactivity of the aldehyde groups is central to these transformations, typically proceeding through initial Schiff base formation followed by intramolecular cyclization.

Furthermore, the chloro group at the C2 position can be selectively replaced via Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.com This allows for the introduction of various functional groups, including amines, alkoxides, or thiolates, either before or after the modification of the aldehyde groups. This sequential or orthogonal reactivity is a powerful tool for building molecular diversity. shd-pub.org.rsresearchgate.net The ability to functionalize the pyrimidine ring through SNAr reactions with different amines is a crucial step in preparing intermediates for novel N-heterocyclic compounds. mdpi.com

Table 1: Examples of N-Heterocyclic Scaffolds from Pyrimidine Aldehydes

| Reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrimido[4,5-d]pyridazine | Condensation/Cyclization |

| 1,2-Phenylenediamine | Benzo[g]pteridine derivative | Condensation/Cyclization |

Synthesis of Macrocyclic Compounds Incorporating Pyrimidine Fragments

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The difunctional nature of this compound makes it an ideal component for the template-free synthesis of macrocycles incorporating a pyrimidine unit.

The primary strategy involves the [2+2] Schiff base condensation of the dicarbaldehyde with a linear diamine. The geometry of the pyrimidine ring pre-organizes the aldehyde groups, facilitating macrocyclization over polymerization, especially under high-dilution conditions. This reaction yields a macrocyclic diimine, which can be subsequently reduced to the corresponding more stable macrocyclic diamine. The size of the resulting macrocycle can be precisely controlled by choosing a diamine of appropriate length.

The chloro-substituent on the pyrimidine ring within the macrocycle remains a reactive handle for further functionalization, allowing for the attachment of side chains or the linking of the macrocycle to other molecules or surfaces. This versatility is a hallmark of modern synthetic strategies aimed at creating libraries of complex molecules. cam.ac.uk

Integration into Polymeric and Framework Materials

The well-defined geometry and multiple reactive points of this compound make it an excellent monomer for incorporation into extended, solid-state structures such as coordination polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).

Monomer for Coordination Polymer Construction

Coordination polymers are materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). rsc.orgmdpi.comchimia.ch this compound can function as a multidentate linker. It can coordinate to metal centers through the lone pairs on its two pyrimidine nitrogen atoms and the oxygen atoms of the two carbonyl groups. The specific coordination mode would depend on the metal ion and reaction conditions, potentially leading to a variety of network dimensionalities (1D, 2D, or 3D). researchgate.net While related pyrimidine-dicarboxylates are more commonly reported as ligands, the dicarbaldehyde offers a neutral alternative that can influence the resulting framework's charge and properties. researchgate.net

Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

MOFs and COFs are crystalline porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.org

MOFs: In MOF synthesis, this compound can act as the organic linker. nih.govmdpi.com Its pyrimidine nitrogens and carbonyl oxygens can bind to metal clusters. Alternatively, the aldehyde groups can be chemically transformed post-synthesis, or the entire molecule can be derivatized into a dicarboxylate (by oxidation) or other chelating forms before framework assembly. For instance, a cobalt-based MOF has been prepared using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov Similarly, a nickel-based MOF was synthesized using 4,6-diamino-2-mercaptopyrimidine. researchgate.net

COFs: Dialdehydes are fundamental building blocks in the synthesis of imine-linked COFs. researchgate.net this compound is an ideal candidate for constructing highly ordered, porous COFs through condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene). The planarity and defined bond angles of the pyrimidine ring help enforce long-range order in the resulting framework. The nitrogen atoms of the pyrimidine ring would be regularly spaced within the COF pores, potentially imparting unique catalytic or adsorptive properties. The synthesis of macrocycles from COF pores through "Clip-off Chemistry" demonstrates the utility of dialdehyde (B1249045) building blocks in advanced materials synthesis. chemrxiv.org

Table 2: Potential Frameworks from this compound

| Framework Type | Role of Pyrimidine Compound | Co-reactant | Linkage Type |

|---|---|---|---|

| Coordination Polymer | Multidentate Ligand | Metal Ions (e.g., Zn(II), Cu(II)) | Coordinate Bond (N/O → Metal) |

| MOF | Organic Linker | Metal Clusters (e.g., Zn₄O) | Coordinate Bond |

Development of Catalytic Ligands from Derivatized Pyrimidine Scaffolds

The development of new ligands is crucial for advancing homogeneous catalysis. The this compound scaffold is an excellent platform for designing novel ligands due to its multiple, chemically distinct functionalization points.

The aldehyde groups can be readily transformed into a wide array of other functionalities.

Schiff Base Formation: Condensation with chiral primary amines yields chiral diimine (P,N,N,P-type) ligands. These are valuable in asymmetric catalysis, where the pyrimidine nitrogens and the imine nitrogens can chelate to a metal center, creating a defined chiral environment.

Reduction: Reduction of the aldehydes to hydroxyl groups provides diol ligands.

Oxidation: Oxidation to carboxylic acid groups yields pyrimidine-4,6-dicarboxylic acid, a well-established ligand for creating coordination complexes and polymers. researchgate.net

Simultaneously, the C2-chloro position can be substituted with phosphine (B1218219) groups, amines, or other donor groups via SNAr reaction, further tuning the electronic and steric properties of the resulting ligand. This modular approach allows for the systematic synthesis of a library of pyrimidine-based ligands for screening in various catalytic reactions, such as cross-coupling, hydrogenation, and oxidation. The use of pyrimidine-based ligands in constructing catalytically active MOFs has also been demonstrated, where the framework itself acts as a heterogeneous catalyst. rsc.org

Ligand Design for Organometallic Catalysis

The design of ligands is central to the development of effective organometallic catalysts, and this compound offers a robust platform for creating bespoke ligands. The two aldehyde functionalities are prime sites for condensation reactions, particularly with primary amines, to yield Schiff base ligands. idosr.orgresearchgate.net This reaction can be tailored by using diamines to create tetradentate ligands that can encapsulate a metal ion, or by using monoamines to leave a second aldehyde group available for further modification.

The general synthetic route to these Schiff base ligands involves the condensation of the dicarbaldehyde with one or two equivalents of an amine, often with acid or base catalysis. The resulting imine groups, along with the pyrimidine nitrogen atoms, act as coordination sites for a variety of transition metals.

Furthermore, the chloro group at the C-2 position can be readily displaced through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide array of functional groups (e.g., alkoxy, amino, or thiol groups) either before or after the formation of the Schiff base, adding another layer of tunability to the ligand's electronic and steric properties.

An alternative strategy involves the oxidation of the aldehyde groups to carboxylic acids. The resulting 2-chloropyrimidine-4,6-dicarboxylic acid can act as a multidentate ligand. Analogous pyrimidine-4,6-dicarboxylate (pmdc) ligands are known to form coordination polymers and metal-organic frameworks (MOFs) with diverse structural motifs and interesting magnetic and adsorption properties. researchgate.netnih.govacs.orgmdpi.com These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Precursor | Key Reaction | Potential Metal Coordination |

| Bidentate Schiff Base | This compound + Monoamine | Condensation | Cu(II), Ni(II), Zn(II) |

| Tetradentate Schiff Base | This compound + Diamine | Condensation | Co(II), Mn(II), Fe(III) |

| Functionalized Ligand | Schiff Base or Dicarboxylate | Nucleophilic Aromatic Substitution (SNAr) at C-2 | Rh(I), Pd(II), Pt(II) |

| Dicarboxylate Ligand | 2-Chloropyrimidine-4,6-dicarboxylic acid | Oxidation of Aldehydes | Pb(II), Mn(II), Cu(II) |

Application in Asymmetric Catalysis

The development of chiral catalysts for enantioselective reactions is a cornerstone of modern organic synthesis. This compound serves as a valuable scaffold for the synthesis of chiral ligands. By reacting the dicarbaldehyde with chiral amines or amino alcohols, a chiral environment can be established around the pyrimidine core. nih.gov

For instance, condensation with a chiral primary amine would produce a C₂-symmetric or a non-symmetrical chiral Schiff base ligand. When complexed to a metal center, these ligands can induce asymmetry in a variety of catalytic transformations, including:

Asymmetric reduction of ketones and imines.

Enantioselective Michael additions. mdpi.com

Asymmetric aldol (B89426) and Mannich reactions. mdpi.com

The pyrimidine framework itself has been implicated in asymmetric processes. Research into the autocatalytic amplification of chiral pyrimidyl alkanols demonstrates the potential of this heterocycle to participate in and amplify chirality, a phenomenon of great interest in studies on the origins of life and in the development of highly efficient catalytic systems. researchgate.net The use of chiral catalysts allows for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. nih.govnih.gov

Contributions to Methodological Advancements in Organic Chemistry

The unique reactivity of this compound and its derivatives has contributed to significant methodological advancements in organic chemistry. The presence of multiple, electronically distinct reactive sites within one molecule allows for the development of selective and sequential reactions to build molecular complexity efficiently.

A notable advancement is the selective synthesis of fused heterocyclic systems. For example, studies on the related 4,6-dichloropyrimidine-5-carboxaldehyde have shown that it can react with hydrazines to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net The reaction conditions can be tuned to favor reactions with either aromatic or aliphatic hydrazines, providing a high-yielding and operationally simple method to access these important scaffolds. This work highlights how the interplay of the aldehyde and chloro-substituents on the pyrimidine ring can be harnessed for selective heterocycle synthesis.

The dicarbaldehyde moiety is also an ideal substrate for developing novel multicomponent and one-pot reactions. researchgate.net The ability to perform a sequence of reactions in a single vessel without isolating intermediates improves efficiency and reduces waste. The differential reactivity of the two aldehyde groups could potentially be exploited, or they could be used to build symmetrical molecules in a single step.

Furthermore, the challenge of achieving selective transformations on polyfunctional molecules is a major driver of innovation in synthetic methodology. acs.org The this compound platform is ideal for developing selective cross-coupling and functionalization strategies, contributing to the ever-expanding toolbox of the modern organic chemist. growingscience.com

Q & A

Q. What are the primary synthetic routes for 2-Chloropyrimidine-4,6-dicarbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyrimidine derivatives. For example, analogs like 2-Chloropyrimidine-4,5-diamine are prepared using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions . Key factors include:

- Temperature: Higher temperatures (>80°C) accelerate substitution but may degrade aldehyde groups.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful moisture control to avoid hydrolysis .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity in aldehyde formation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should combine spectroscopic and chromatographic methods:

- HPLC-MS: Monitor degradation products (e.g., hydrolysis to carboxylic acids) under acidic/basic conditions .

- NMR: Track aldehyde proton signals (δ 9.5–10.5 ppm) to detect oxidation or hydration .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset typically >150°C for similar chloropyrimidines) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (aldehyde groups are reactive and irritants) .

- Ventilation: Work in a fume hood to avoid inhalation of fine particulates or vapors .